![molecular formula C11H26BrNO2S2 B562265 [7-(Trimethylammonium)heptyl] Methanthiosulfonatbromid CAS No. 1159174-26-1](/img/structure/B562265.png)
[7-(Trimethylammonium)heptyl] Methanthiosulfonatbromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide: is a chemical compound with the molecular formula C11H26BrN2O2S2 and a molecular weight of 348.37 g/mol . This compound is known for its ability to react rapidly and specifically with thiols to form mixed disulfides . It is commonly used in biochemical research to probe the structures of various receptor channels, such as the acetylcholine receptor channel and the gamma-aminobutyric acid (GABA) receptor channel .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
- Employed in probing the structures of the acetylcholine receptor channel and the gamma-aminobutyric acid receptor channel .
- Utilized in the study of lactose permease .
Medicine:
Industry:
Wirkmechanismus
Target of Action
The primary targets of [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide are proteins with thiol groups . It reacts rapidly and specifically with thiols to form mixed disulfides . This compound is used to probe the structures of the ACh receptor channel of the GABA A receptor channel and lactose permease .
Mode of Action
[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide interacts with its targets by forming mixed disulfides with thiols . This interaction leads to changes in the structure and function of the target proteins, which can affect their role in various biological processes .
Biochemical Pathways
It is known that this compound can affect the function of the ach receptor channel, the gaba a receptor channel, and lactose permease . These proteins play crucial roles in neurotransmission and nutrient transport, respectively .
Result of Action
The molecular and cellular effects of [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide’s action depend on the specific target protein. For example, when it interacts with the ACh receptor channel or the GABA A receptor channel, it can affect neurotransmission . When it interacts with lactose permease, it can affect lactose transport .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide typically involves the reaction of 7-bromoheptane with trimethylamine to form 7-(Trimethylammonium)heptyl bromide . This intermediate is then reacted with methanethiosulfonate to yield the final product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with scaled-up reaction conditions and optimized processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly with thiols, to form mixed disulfides.
Oxidation and Reduction Reactions: It can participate in redox reactions involving the sulfur atoms in its structure.
Common Reagents and Conditions:
Thiols: Reacts rapidly with thiols under mild conditions to form mixed disulfides.
Oxidizing Agents: Can be oxidized to form sulfoxides or sulfones.
Major Products:
Mixed Disulfides: Formed when reacting with thiols.
Sulfoxides and Sulfones: Formed under oxidative conditions.
Vergleich Mit ähnlichen Verbindungen
- [2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide
- [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide
- [4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide
Uniqueness:
Eigenschaften
IUPAC Name |
trimethyl(7-methylsulfonylsulfanylheptyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26NO2S2.BrH/c1-12(2,3)10-8-6-5-7-9-11-15-16(4,13)14;/h5-11H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIODFODBZUDCW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCCSS(=O)(=O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858538 |
Source


|
| Record name | 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159174-26-1 |
Source


|
| Record name | 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
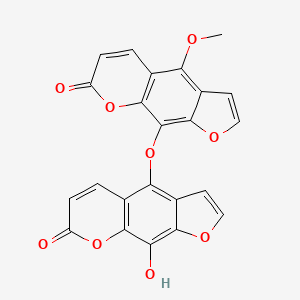
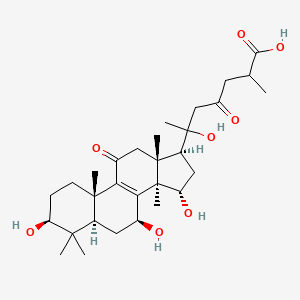

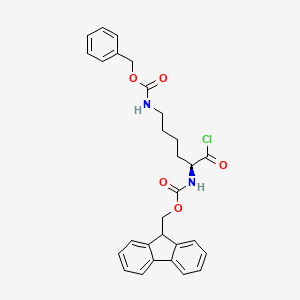
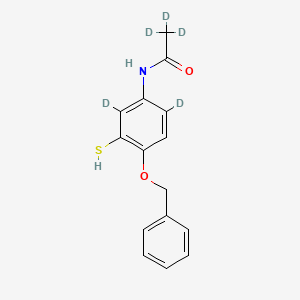
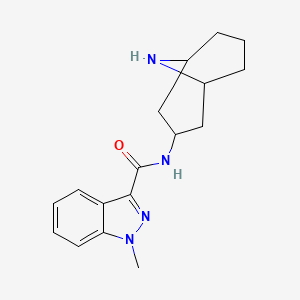
![(2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B562192.png)
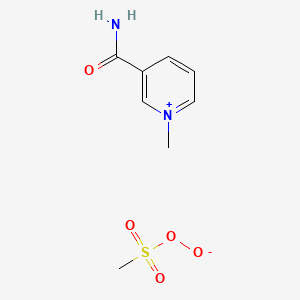

![7-Aminosuccinylbenzo[a]pyrene](/img/structure/B562196.png)

![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)
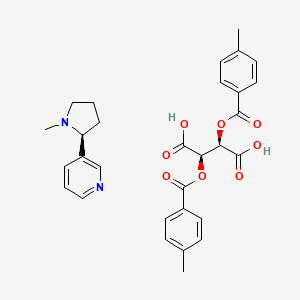
![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)
